

# CAS number and molecular weight of 2,4-Dichlorophenetole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dichlorophenetole

Cat. No.: B1581995

[Get Quote](#)

## An In-depth Technical Guide to 2,4-Dichlorophenetole

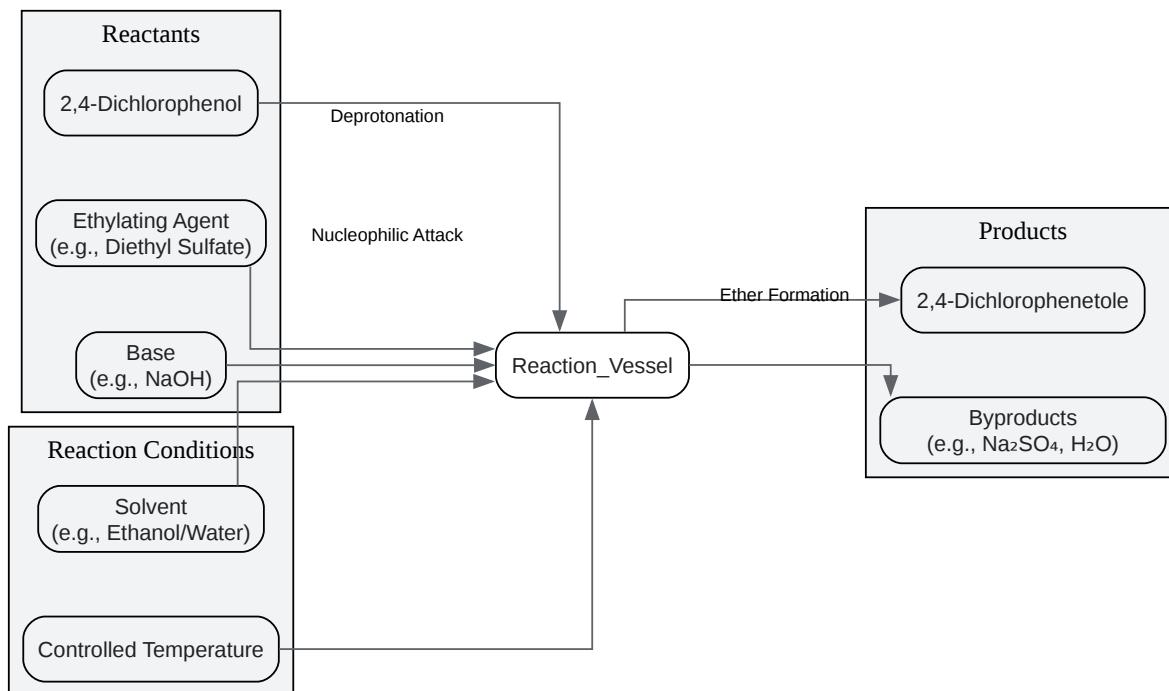
For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,4-Dichlorophenetole**, a significant chemical intermediate. Moving beyond a simple data sheet, this document delves into the nuanced physicochemical properties, synthesis methodologies, and diverse applications of this compound, grounded in established scientific literature. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for its effective and safe utilization.

## Core Chemical Identity and Properties

**2,4-Dichlorophenetole**, a chlorinated aromatic ether, possesses a unique set of properties that underpin its utility in various chemical syntheses. A foundational understanding of its core identifiers is crucial for any technical application.


| Property          | Value                                           | Source |
|-------------------|-------------------------------------------------|--------|
| CAS Number        | 2040-91-7                                       | N/A    |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub> O | N/A    |
| Molecular Weight  | 191.06 g/mol                                    | N/A    |
| Appearance        | Colorless to light yellow liquid                | N/A    |
| Boiling Point     | 235-237 °C                                      | N/A    |
| Density           | 1.29 g/cm <sup>3</sup>                          | N/A    |

## Synthesis of 2,4-Dichlorophenetole: A Mechanistic Perspective

The primary and most industrially relevant synthesis of **2,4-Dichlorophenetole** is achieved through the Williamson ether synthesis. This classic organic reaction provides a reliable and scalable method for its production.

### Williamson Ether Synthesis Workflow

The synthesis involves the reaction of 2,4-dichlorophenol with an ethylating agent, typically in the presence of a base. The choice of base and solvent is critical to optimize yield and minimize side reactions.



[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **2,4-Dichlorophenetole**.

## Detailed Experimental Protocol:

- **Deprotonation:** 2,4-Dichlorophenol is dissolved in a suitable solvent system, such as a mixture of ethanol and water. An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise. This deprotonates the phenolic hydroxyl group, forming the more nucleophilic 2,4-dichlorophenoxyde anion. The stoichiometry of the base is critical; an excess can lead to unwanted side reactions.
- **Nucleophilic Attack:** An ethylating agent, such as diethyl sulfate or ethyl bromide, is then introduced to the reaction mixture. The 2,4-dichlorophenoxyde anion acts as a nucleophile,

attacking the electrophilic ethyl group of the ethylating agent. This SN<sub>2</sub> reaction results in the formation of the ether linkage. The choice of ethylating agent is a balance between reactivity and handling safety.

- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature, often with gentle heating, to ensure a reasonable reaction rate without promoting decomposition or side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the crude **2,4-Dichlorophenetole** is isolated. This usually involves extraction with an organic solvent, followed by washing of the organic layer to remove any remaining base or water-soluble byproducts. The final product is then purified, commonly by distillation under reduced pressure, to achieve the desired level of purity.

## Applications in Research and Development

The unique chemical structure of **2,4-Dichlorophenetole**, featuring a dichlorinated aromatic ring and an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules.

- **Pharmaceutical Synthesis:** It serves as a building block for the synthesis of various pharmaceutical compounds. The chloro-substituents and the ether group can be further modified to introduce desired functionalities and tailor the biological activity of the final molecule.
- **Agrochemical Development:** Similar to its precursor, 2,4-dichlorophenol, which is a key component in the herbicide 2,4-D, **2,4-Dichlorophenetole** can be utilized in the development of new agrochemicals. The ether linkage can influence the compound's uptake, transport, and metabolic stability in plants.
- **Material Science:** The dichlorinated aromatic core can be incorporated into polymers and other materials to impart specific properties, such as flame retardancy or modified electronic characteristics.

## Safety and Handling Considerations

As with any chlorinated aromatic compound, proper safety protocols must be strictly followed when handling **2,4-Dichlorophenetole**.

- **Toxicity:** While specific toxicity data for **2,4-Dichlorophenetole** is not extensively documented in publicly available literature, it should be handled with the same precautions as other chlorinated phenols and their derivatives. These compounds are generally considered to be toxic and can be harmful if ingested, inhaled, or absorbed through the skin.
- **Personal Protective Equipment (PPE):** Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
- **Disposal:** Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

**2,4-Dichlorophenetole** is a versatile chemical intermediate with significant potential in various fields of research and development. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application. This guide provides a foundational framework for researchers and scientists to leverage the unique characteristics of this compound in their work.

- To cite this document: BenchChem. [CAS number and molecular weight of 2,4-Dichlorophenetole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581995#cas-number-and-molecular-weight-of-2-4-dichlorophenetole\]](https://www.benchchem.com/product/b1581995#cas-number-and-molecular-weight-of-2-4-dichlorophenetole)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)